3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-N’-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-N’-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Coupling Reactions: The benzimidazole derivative is then coupled with 3-(2-bromoethyl)phenylamine under basic conditions to form the intermediate product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-N’-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to the pharmacological activities of the benzimidazole moiety.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules and materials.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Enzyme Inhibition: The benzimidazole moiety can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death, which is particularly useful in anticancer applications.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-N’-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea
- N-(3,5-dimethoxyphenyl)-N’-{3-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea
Uniqueness
N-(3,5-dimethoxyphenyl)-N’-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea is unique due to its specific substitution pattern on the aromatic rings, which can influence its pharmacological properties and reactivity. The presence of the 3,5-dimethoxyphenyl group may enhance its ability to interact with biological targets compared to similar compounds .
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-17-7-9-18(10-8-17)15-25-22(30)19-16-27(2)26-23(19)33(31,32)29-13-11-28(12-14-29)21-6-4-3-5-20(21)24/h3-10,16H,11-15H2,1-2H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHCHNUNKLGYNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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